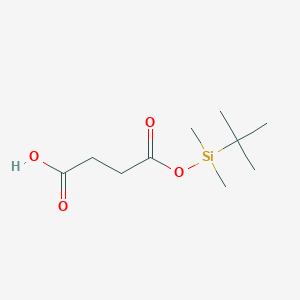

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

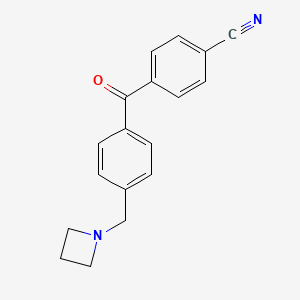

“4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid” is a 4-aryl piperidine . It’s used as a semi-flexible linker in PROTAC development for targeted protein degradation . The empirical formula is C17H23NO4 .

Molecular Structure Analysis

The molecular formula of this compound is C17H23NO4 . Its molecular weight is 305.37 .Chemical Reactions Analysis

This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis

The compound is a powder . It has a density of 1.2±0.1 g/cm^3 . Its boiling point is 448.0±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 74.4±3.0 kJ/mol . The flash point is 224.7±28.7 °C .Applications De Recherche Scientifique

PROTAC Development

This compound is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Drug Discovery and Synthesis

The unique structure of this compound allows for various applications in drug discovery and synthesis. It can be used as a building block in the synthesis of complex molecules that have potential therapeutic applications.

Polymer Chemistry

In the field of polymer chemistry, this compound can be used as a monomer or a cross-linker due to its reactive carboxylic acid group. This allows for the creation of polymers with specific properties, such as biodegradability or responsiveness to stimuli.

Material Science

The compound’s unique structure and reactivity make it a valuable material in the field of material science. It can be used in the synthesis of advanced materials with tailored properties.

Chemical Conjugates

This compound is useful as a rigid linker in the development of chemical conjugates . These conjugates can be used in various fields, including drug delivery, bioimaging, and biosensing .

Bioconjugation

The carboxylic acid group in this compound can react with amines, alcohols, and other functional groups, making it useful in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is a crucial technique in many areas of biological research .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .

Mode of Action

The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .

Result of Action

The primary result of the action of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid, when used in a PROTAC, is the degradation of the target protein. This can lead to a decrease in the function of the protein, potentially altering cellular processes .

Propriétés

IUPAC Name |

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-4-5-13(11-19)12-23-15-8-6-14(7-9-15)16(20)21/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAINLRKRAAVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.